molecular formula C9H5FN2O3 B1321387 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 885271-79-4

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No. B1321387
M. Wt: 208.15 g/mol
InChI Key: MXZKEQPMRAESGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss various fluoroquinolone compounds, which are chemically related to quinoxaline derivatives. These compounds are known for their antibacterial properties and are used in therapy. The papers focus on the synthesis, reactions, and antibacterial activity of various substituted quinolone and naphthyridine derivatives, which are structurally similar to the quinoxaline compound .

Synthesis Analysis

The synthesis of fluoroquinolone derivatives often involves the construction of the quinoline or naphthyridine ring through intramolecular cyclization and the introduction of fluorine atoms at strategic positions to enhance antibacterial activity. For instance, compound 3 and 16, which are intermediates for quinolone antibacterial agents, were synthesized from m-fluorotoluene through cyclization and fluorination steps . Similarly, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives were synthesized from dichloro-fluoronicotinic acid derivatives using Dieckmann-type cyclization .

Molecular Structure Analysis

The molecular structure of fluoroquinolone derivatives is characterized by the presence of a fluorine atom at the C-6 position and various substituents at the C-7 position. These substituents can be acyclic, heterocyclic, or contain functional groups like O, NH, or S. The presence of these substituents and the fluorine atom is crucial for the antibacterial activity of these compounds .

Chemical Reactions Analysis

Fluoroquinolones undergo various chemical reactions, including photoinduced C-F bond cleavage, which can lead to phototoxicity. For example, norfloxacin and enoxacin undergo heterolytic defluorination upon exposure to light, leading to the formation of phenols . Additionally, reactions of N-aminoquinolones with ketones have been studied, resulting in the synthesis of tricyclic compounds with potential antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones are influenced by their molecular structure. The presence of a fluorine atom and various substituents affects their solubility, stability, and reactivity. For example, the introduction of an electron-donating substituent can make the compound more photostable, as seen with ofloxacin . The antibacterial activity is also a significant property, with some derivatives showing superior activity compared to other compounds like nalidixic acid .

Scientific Research Applications

Synthesis and Antibacterial Activity

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a compound with significant applications in the synthesis of antibacterial agents. Research has shown its derivatives to be effective against various Gram-positive and Gram-negative bacterial strains, indicating its potential as a base for developing new antibacterial drugs. The structure-activity relationships of these compounds are also a key area of study, providing insights into optimizing their antibacterial efficacy (Kumar et al., 2014).

Antimycobacterial Activities

Studies have synthesized and evaluated novel fluoroquinolones derived from 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid for their effectiveness against Mycobacterium tuberculosis. These derivatives show promising in vitro and in vivo activities, indicating their potential as antimycobacterial agents. The research also includes testing for the ability to inhibit DNA gyrase activity, a key mechanism in combating bacterial infections (Senthilkumar et al., 2009).

Photostability and Phototoxicity

The photochemistry of fluorinated quinolone carboxylic acids, related to 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, has been explored to understand their photostability and phototoxicity. This research is crucial for developing safe and effective antibacterial drugs, as phototoxicity can be a significant concern in drug design (Fasani et al., 1999).

Novel Synthesis Methods

The synthesis of novel fluoroquinolones and their derivatives, which include the 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid structure, is a significant area of research. Developing efficient synthesis methods is crucial for producing these compounds at a scale suitable for further study and potential pharmaceutical applications (Zhang et al., 2019).

Antibacterial Agents and SAR

The development of quinolone antibiotics, including derivatives of 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, has been focused on enhancing antibacterial activities. These efforts include studying the structure-activity relationships to understand how changes in the molecular structure affect antibacterial efficacy and spectrum (Matsumoto et al., 1984).

Safety And Hazards

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is intended for research and development use only and is not for medicinal, household, or other use . It is related to 3-Hydroxy-2-quinoxalinecarboxylic acid, which is classified as an irritant .

properties

IUPAC Name

7-fluoro-3-oxo-4H-quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZKEQPMRAESGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614790
Record name 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

CAS RN

885271-79-4
Record name 7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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